molecular formula C7H7FN2O B1395614 6-Fluoro-5-methylnicotinamide CAS No. 1211510-83-6

6-Fluoro-5-methylnicotinamide

Cat. No. B1395614
CAS RN: 1211510-83-6
M. Wt: 154.14 g/mol
InChI Key: LEEDTZCLFWGCQT-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylnicotinamide (6-FMA) is an organic compound with the molecular formula C7H7FN2O. It is an analog of nicotinamide, an important metabolite in the human body. 6-FMA has been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

6-Fluoro-5-methylnicotinamide has been studied for its potential applications in medicine and biochemistry. It has been used as an inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is involved in the biosynthesis of NAD+ from nicotinamide and functions as a key determinant of metabolic homeostasis. 6-Fluoro-5-methylnicotinamide has also been studied for its potential applications in drug delivery, as it has been shown to cross the blood-brain barrier and accumulate in the brain.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methylnicotinamide is not yet fully understood. It has been suggested that 6-Fluoro-5-methylnicotinamide may act as a competitive inhibitor of NAMPT, thereby blocking the conversion of nicotinamide to NAD+. In addition, 6-Fluoro-5-methylnicotinamide may also act as an agonist of the G-protein coupled receptor GPR109A, which is involved in modulating inflammation. Further research is needed to elucidate the exact mechanism of action of 6-Fluoro-5-methylnicotinamide.
Biochemical and Physiological Effects
6-Fluoro-5-methylnicotinamide has been shown to inhibit NAMPT, resulting in reduced NAD+ levels and increased levels of nicotinamide in the body. This can lead to increased energy expenditure, improved glucose metabolism, and reduced inflammation. In addition, 6-Fluoro-5-methylnicotinamide has been shown to have antioxidant and anti-apoptotic effects, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

6-Fluoro-5-methylnicotinamide has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it has been shown to cross the blood-brain barrier and accumulate in the brain. Furthermore, it has been shown to have a wide range of potential applications in medicine and biochemistry. However, 6-Fluoro-5-methylnicotinamide has some limitations for laboratory experiments. It has a relatively short half-life, and its exact mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for 6-Fluoro-5-methylnicotinamide research. These include further research into its mechanism of action, its potential applications in drug delivery, and its effects on the immune system. In addition, further research into its potential as an anti-inflammatory agent and its ability to cross the blood-brain barrier could be beneficial. Finally, further research into its potential applications in the treatment of diseases such as cancer, diabetes, and neurological disorders could also be beneficial.

properties

IUPAC Name

6-fluoro-5-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDTZCLFWGCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-methylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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